molecular formula C15H23N3O B13739051 N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide CAS No. 16571-96-3

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide

Cat. No.: B13739051
CAS No.: 16571-96-3
M. Wt: 261.36 g/mol
InChI Key: GPVSXHXJTGPKEB-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a pyridine ring, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide typically involves the reaction of 2-pyridinecarboxylic acid with 1-methyl-2-(1-piperidinyl)ethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of the piperidine or pyridine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized piperidine or pyridine derivatives with various substituents.

Scientific Research Applications

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders and as an analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-phenylacetamide
  • N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(2-pyridyl)propionamide
  • N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(4-pyridyl)acetamide

Uniqueness

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide is unique due to its specific combination of a piperidine ring, a pyridine ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds.

Properties

CAS No.

16571-96-3

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3

InChI Key

GPVSXHXJTGPKEB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C

Origin of Product

United States

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